![molecular formula C11H9F2N3OS B2657065 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,6-difluorobenzamide CAS No. 392244-50-7](/img/structure/B2657065.png)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,6-difluorobenzamide
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Description
“N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,6-difluorobenzamide” is a compound that contains a 1,3,4-thiadiazole moiety . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .
Synthesis Analysis
The synthesis of compounds containing the 1,3,4-thiadiazole moiety often involves the use of a precursor such as 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide . This precursor can be used to synthesize various heterocycles, such as pyrrole, pyridine, coumarin, thiazole, and others .Scientific Research Applications
- Complex C1 (Cu^2+ complex with HL1) exhibited bacteriostatic activity against Staphylococcus aureus MRSA and Escherichia coli (MIC index ≤ 4). It also displayed bactericidal activity against Staphylococcus aureus MSSA (MIC index > 4). However, it showed no antibacterial activity against Enterococcus faecium, Pseudomonas aeruginosa, and Staphylococcus lentus .
- Complex C1 was evaluated for cytotoxicity on tumor cell lines (HeLa and DLD-1) and a normal cell line (HFL1). The MTT method revealed its impact on cell viability. Notably, it demonstrated cytotoxic effects comparable to the positive control, Cisplatin .
- Flow cytometric assessment revealed that C1 induced apoptosis in the three cell lines mentioned above. Understanding its apoptotic mechanisms could be crucial for cancer research .
- The discovery of non-toxic metal complexes with biological activity is an active area of research. C1 and its ligands represent promising candidates for further investigation in cancer therapy .
- The thiadiazole ring, present in HL1, is a versatile scaffold studied in medicinal chemistry. Researchers explore its potential as an anticancer agent, aiming for more effective therapeutics .
- HL1 belongs to the class of N-containing heterocyclic compounds. These compounds have diverse applications, including medicinal uses. Further studies may uncover additional therapeutic properties .
Antibacterial Activity
Cytotoxicity Studies
Apoptosis Induction
Metal Complexes in Cancer Therapy
Thiadiazole Derivatives as Anticancer Agents
N-Containing Heterocycles in Medicinal Applications
properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3OS/c1-2-8-15-16-11(18-8)14-10(17)9-6(12)4-3-5-7(9)13/h3-5H,2H2,1H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJSCWYYHQMAQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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